[5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid
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Overview
Description
[5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid is a complex organic compound that features a tetrazole ring, an amino group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of an azide with a nitrile under acidic conditions to form the tetrazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
[5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, [5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its functional groups that can mimic biological molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The tetrazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The amino and methoxy groups can further modulate these interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- [5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]propionic acid
- [5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]butyric acid
- [5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]valeric acid
Uniqueness
Compared to similar compounds, [5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has a unique combination of functional groups that provide distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-[5-(3-amino-4-methoxyphenyl)tetrazol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3/c1-18-8-3-2-6(4-7(8)11)10-12-14-15(13-10)5-9(16)17/h2-4H,5,11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMLYYCCWRIBPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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